molecular formula C19H16N2O2S B3020716 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide CAS No. 391221-28-6

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide

Cat. No. B3020716
CAS RN: 391221-28-6
M. Wt: 336.41
InChI Key: IWEQDFNVLONXGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic aromatic structures and incorporating various functional groups through reactions such as acylation, cyclization, and substitution. For example, the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea involves the reaction of 4-methylbenzoyl chloride with potassium thiocyanate to form an isothiocyanate intermediate, followed by treatment with sulfanilamide . Similarly, the synthesis of substituted pyrazole derivatives starts with N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, which undergoes further reactions to yield various pyrazoline and pyrazole derivatives . These methods suggest that the synthesis of "N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide" could involve acylation and cyclization steps.

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically confirmed using spectroscopic methods and, in some cases, X-ray crystallography. For instance, the structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was determined from single-crystal X-ray diffraction data . This implies that a similar approach could be used to determine the molecular structure of "N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide," ensuring the correct placement of functional groups and overall molecular conformation.

Chemical Reactions Analysis

The papers describe various chemical reactions that lead to the formation of different functional groups and molecular frameworks. For example, acylation reactions are common in the synthesis of benzamide derivatives, as seen in the preparation of substituted pyrazole derivatives . Cyclization reactions are also mentioned, which are crucial for the formation of heterocyclic structures such as oxadiazoles . These reactions are relevant to the synthesis and modification of "N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide," as they could be involved in the formation of the thiazole ring and the attachment of the acetyl and benzamide groups.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide," they do provide information on similar compounds. The physical properties such as solubility, melting point, and crystalline structure can be inferred from spectroscopic data and X-ray crystallography . The chemical properties, including reactivity and stability, can be deduced from the functional groups present in the molecule and their known behavior in chemical reactions . For instance, the presence of an acetyl group could suggest susceptibility to nucleophilic attack, while the benzamide moiety might confer some degree of rigidity to the molecular structure.

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-12-7-6-10-15(11-12)18(23)21-19-20-16(17(24-19)13(2)22)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEQDFNVLONXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide

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